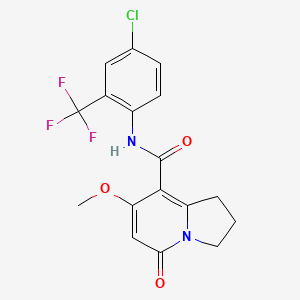

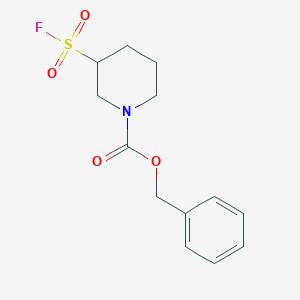

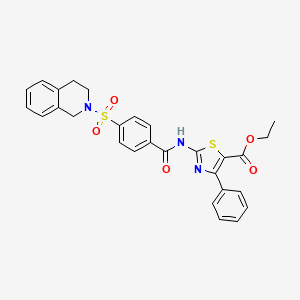

![molecular formula C14H14N2O3S2 B2562211 Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate CAS No. 477869-07-1](/img/structure/B2562211.png)

Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate

説明

“Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate” is a chemical compound with the CAS Number: 477869-07-1. It has a linear formula of C14H14N2O3S2 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of such compounds often involves various cyclization processes or domino reactions . For instance, alkylation of a compound by 3-bromopropanamine can yield a corresponding compound. Further degradation of the imidazole cycle by N-bromosuccinimide can allow obtaining a similar compound .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14N2O3S2/c1-19-14(18)13-10(6-7-20-13)16-12(17)8-21-11-5-3-2-4-9(11)15/h2-7H,8,15H2,1H3,(H,16,17) . This code provides a detailed representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 322.41 . It is a solid in its physical form . More specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.科学的研究の応用

Overview

Sulfur-containing Compounds in Medicine and Biochemistry

Sulfur-containing compounds, including thiophenes and their derivatives, play a significant role in medicine and biochemistry due to their diverse biological activities. Thiophene analogues, for instance, have been synthesized and evaluated for potential carcinogenicity, indicating the importance of sulfur atoms in determining the biological activity of molecules. Such studies emphasize the relevance of thiophene derivatives in pharmaceutical research, suggesting a potential application area for the compound (Ashby, Styles, Anderson, & Paton, 1978).

Drug Metabolism and Conjugation

Understanding the metabolism and conjugation pathways of drugs is critical in pharmaceutical sciences. Compounds like Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate may undergo various metabolic transformations, including Phase 2 reactions such as glucuronidation, sulfation, and methylation. These processes are essential for the detoxification and excretion of drugs, highlighting the importance of research into the metabolism of sulfur-containing drugs (Dutton, 1978).

Chemical Synthesis and Reactivity

The synthesis and reactivity of thiophene derivatives are of great interest in the development of new materials and drugs. Research into the synthesis and properties of 2-mono- and 2,3-disubstituted thiochromones, for example, sheds light on the potential chemical pathways and reactivities of similar compounds. Such studies provide valuable insights into how sulfur-containing compounds like Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate can be synthesized and modified for various applications (Sosnovskikh, 2018).

Biological Activities and Applications

The biological activities of sulfur-containing compounds, including their potential anti-inflammatory, antimicrobial, and anticancer properties, are a significant area of research. Studies on bioactive organosulfur phytochemicals in vegetables, for example, illustrate the health benefits and therapeutic potentials of sulfur-containing compounds. These findings suggest that compounds similar to Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate may have promising applications in developing new treatments and health supplements (Stoewsand, 1995).

Safety And Hazards

特性

IUPAC Name |

methyl 3-[[2-(2-aminophenyl)sulfanylacetyl]amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c1-19-14(18)13-10(6-7-20-13)16-12(17)8-21-11-5-3-2-4-9(11)15/h2-7H,8,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZXYGFMNLMJRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001330214 | |

| Record name | methyl 3-[[2-(2-aminophenyl)sulfanylacetyl]amino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821875 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 3-({2-[(2-aminophenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate | |

CAS RN |

477869-07-1 | |

| Record name | methyl 3-[[2-(2-aminophenyl)sulfanylacetyl]amino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

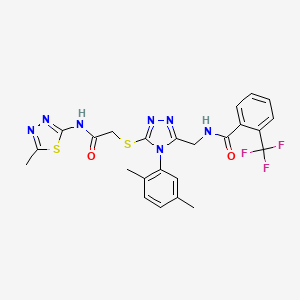

![5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2562134.png)

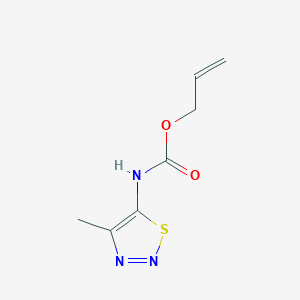

![(2E)-3-(2-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2562136.png)

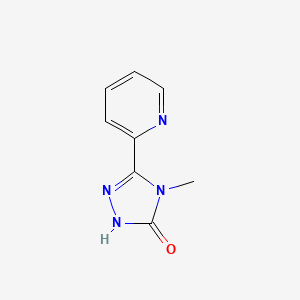

![N-(9,10-dioxoanthracen-1-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2562140.png)

![N-(3-chloro-4-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2562145.png)

![Tert-butyl N-[[(2R,4R)-1-(6-fluoropyrimidin-4-yl)-4-hydroxypyrrolidin-2-yl]methyl]carbamate](/img/structure/B2562146.png)